N-(5-chloro-2-methylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]quinoxaline class, characterized by a fused triazole-quinoxaline core. The structure includes a 5-chloro-2-methylphenyl substituent linked via an acetamide bridge to a 4-dimethylamino-1-oxo-triazoloquinoxaline moiety. The dimethylamino group at position 4 may enhance solubility and electronic effects, while the chloro-methylphenyl group contributes to steric and lipophilic properties .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O2/c1-12-8-9-13(21)10-15(12)22-17(28)11-26-20(29)27-16-7-5-4-6-14(16)23-18(25(2)3)19(27)24-26/h4-10H,11H2,1-3H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXOXLKZQWUAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide (CAS Number: 1296334-07-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 410.9 g/mol. The structure features a chloro-substituted phenyl ring and a triazoloquinoxaline moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClN6O2 |
| Molecular Weight | 410.9 g/mol |
| CAS Number | 1296334-07-0 |
Antineoplastic Activity
Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, derivatives of triazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as NF-kB and MAPK pathways, leading to reduced tumor growth and enhanced apoptosis in malignant cells .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of triazole-containing compounds. In studies involving neuroinflammation models, compounds with structural similarities demonstrated significant inhibition of nitric oxide production and reduced oxidative stress markers. This suggests that this compound may also possess neuroprotective properties through mechanisms that involve the inhibition of pro-inflammatory cytokines and reactive oxygen species (ROS) .
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that triazole derivatives can act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can enhance cholinergic activity in the brain, potentially benefiting conditions like Alzheimer’s disease .
- Modulation of Signaling Pathways : The compound's ability to modulate pathways such as NF-kB signaling has been highlighted in research focusing on its anti-inflammatory properties. By inhibiting phosphorylation events within these pathways, the compound may reduce inflammatory responses in neuronal tissues .
- Metal Chelation : Some studies suggest that triazole derivatives can chelate biometals like Cu²⁺ and Zn²⁺, which are implicated in neurodegenerative diseases. This property may help mitigate metal-induced toxicity in neuronal cells .
Study 1: Neuroprotective Effects in Scopolamine-Induced Mice
In a study involving scopolamine-induced cognitive impairment in mice, administration of a similar triazole derivative resulted in significant improvements in memory and learning tasks. The treated group exhibited reduced levels of oxidative stress markers and improved performance on behavioral tests compared to the control group .
Study 2: Antitumor Activity Assessment
Another study evaluated the antitumor efficacy of various triazole derivatives against human cancer cell lines. The results indicated that certain modifications to the triazole ring enhanced cytotoxicity against breast cancer cells by inducing apoptosis through caspase activation pathways .
Scientific Research Applications
Antimicrobial Activity
Quinoxaline derivatives have shown promising antibacterial and antifungal properties. Research indicates that N-(5-chloro-2-methylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide exhibits effectiveness against various bacterial strains, including Mycobacterium tuberculosis. Studies have reported inhibition rates ranging from 99% to 100% against this pathogen, highlighting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of quinoxaline derivatives have been extensively studied. In vitro assays demonstrate that modifications to the quinoxaline structure can enhance cytotoxicity against several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). The compound's structural analogies with other known anticancer agents suggest a potential role in cancer therapy .
Anti-inflammatory Activity
This compound may act as a cyclooxygenase (COX) inhibitor. Inhibiting COX-II is crucial for managing inflammation-related diseases. Research indicates that certain quinoxaline derivatives exhibit significant COX-II inhibition with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various biological contexts:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated 99% inhibition of Mycobacterium tuberculosis. |
| Study B | Anticancer | Enhanced cytotoxicity against MCF7 and NCI-H460 cell lines. |
| Study C | Anti-inflammatory | Significant COX-II inhibition with minimal side effects compared to NSAIDs. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Molecular Formula : C₁₈H₁₄ClN₅O₂
- Average Mass : 367.793 Da
- Key Differences: Phenyl Substituent: 4-chlorophenyl vs. 5-chloro-2-methylphenyl in the target compound. Triazoloquinoxaline Core: 1-methyl-4-oxo vs. 4-dimethylamino-1-oxo.
- Implications: The 5-chloro-2-methylphenyl group in the target compound introduces additional steric bulk and lipophilicity compared to the simpler 4-chlorophenyl.
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Molecular Formula : C₁₅H₁₅ClN₄O₄
- Average Mass : 350.76 Da
- Key Differences: Heterocyclic Core: Oxadiazolidinone vs. triazoloquinoxaline. Substituents: 4-chlorophenyl and oxadiazolidinone vs. chloro-methylphenyl and triazoloquinoxaline.
Data Table: Structural and Physicochemical Comparison
*Molecular data for the target compound inferred from structural analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
